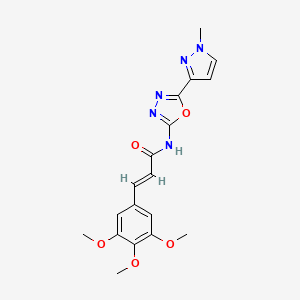

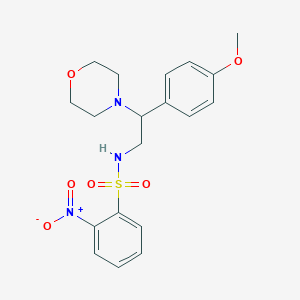

![molecular formula C27H25N3O2 B2959668 8-Ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline CAS No. 866588-56-9](/img/structure/B2959668.png)

8-Ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of pyrazolo[4,3-c]quinoline derivatives1. It has a unique structural feature, including the presence of ethoxy, methoxy, and methylphenyl groups1.

Synthesis Analysis

The synthesis of pyrazolo[4,3-c]quinoline derivatives often involves microwave-assisted synthesis, providing enhanced reaction rates and improved yields compared to conventional methods1. For example, compounds similar to this have been synthesized by reacting hydrazino-naphthyridine with chloroquinoline-carbaldehydes, followed by cyclization under microwave irradiation1. Regioselective synthesis techniques have also been employed to obtain specific isomers of pyrazoloquinolinones1.

Molecular Structure Analysis

Structural analyses of pyrazolo[4,3-c]quinoline derivatives reveal intricate molecular geometries and interactions1. Studies involving X-ray crystallography have provided insights into the supramolecular structures, demonstrating weak hydrogen bonding and π-π stacking interactions that contribute to the stability and packing of these molecules in the solid state1.

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[4,3-c]quinoline derivatives is influenced by their unique structural features1. These compounds participate in various chemical reactions, such as cyclocondensation and regioselective acylation, which have been explored for synthesizing novel compounds with potential biological activities1.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, the presence of methoxy and methylphenyl groups influences its chemical reactivity1.

Scientific Research Applications

1. Supramolecular Aggregation and Molecular Frameworks

Studies on related dihydrobenzopyrazoloquinolines have shown that molecules can be linked into complex frameworks through hydrogen bonding and π-π interactions. These frameworks demonstrate the influence of substitution on the dimensionality of supramolecular aggregation, highlighting potential applications in the development of new materials with specific molecular architectures for nanotechnology and materials science (Portilla et al., 2005).

2. Antimicrobial Agents

Pyrazolo[3,4-d]pyrimidine derivatives, a class to which our compound is closely related, have been synthesized as potential antimicrobial agents. These compounds have demonstrated significant antibacterial and antifungal activities, suggesting their application in developing new treatments for infectious diseases (Holla et al., 2006).

3. Pharmaceutical Intermediates

The synthesis of octahydrobenzo[g]quinolines, which share a core structure with our compound, serves as important intermediates for pharmaceutically active compounds. The efficient, large-scale synthesis of these intermediates indicates their utility in pharmaceutical manufacturing, particularly for drugs with complex molecular structures (Bänziger et al., 2000).

4. ATM Kinase Inhibition for Cancer Therapy

Research on novel 3-quinoline carboxamides, closely related to our compound, has led to the discovery of potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. These inhibitors have potential applications in cancer therapy, particularly in enhancing the efficacy of treatments that induce DNA double-strand breaks (Degorce et al., 2016).

5. Heterocyclic Ortho-Quinones Synthesis

The L-proline-catalyzed synthesis of complex heterocyclic ortho-quinones, involving benzopyrazoloquinoline derivatives, showcases a method for creating structurally complex molecules. This synthesis method has applications in organic chemistry and drug discovery, emphasizing atom economy and environmental friendliness (Rajesh et al., 2011).

Safety And Hazards

The specific safety and hazards related to this compound are not mentioned in the search results. However, it is noted that it is for research use only and not for human or veterinary use1.

Future Directions

The future directions for this compound could involve exploring its antimicrobial capabilities and potential for the development of novel treatments for bacterial infections1. Additionally, its unique structural features and chemical reactivity could be leveraged for the synthesis of novel compounds with potential biological activities1.

Please note that this information is based on the available search results and may not be comprehensive. Further research and consultation with experts in the field are recommended for a more detailed understanding.

properties

IUPAC Name |

8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O2/c1-4-32-22-12-13-25-23(15-22)27-24(26(28-29-27)20-10-8-18(2)9-11-20)17-30(25)16-19-6-5-7-21(14-19)31-3/h5-15,17H,4,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFASMKGZJIFSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)C)CC5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

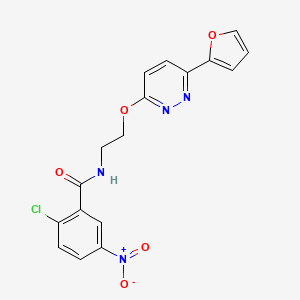

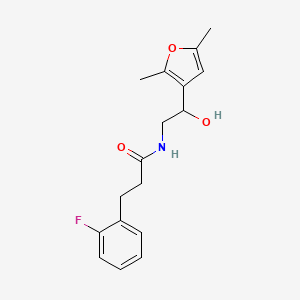

![2-(naphthalen-2-yloxy)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2959586.png)

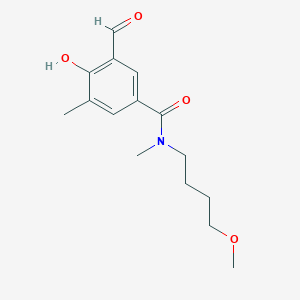

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B2959592.png)

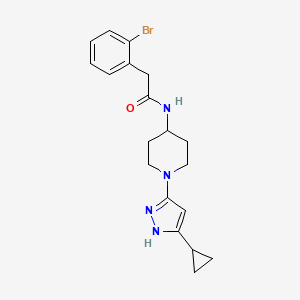

![N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2959597.png)

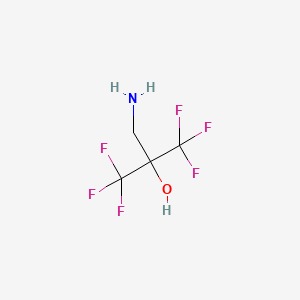

![3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2959598.png)

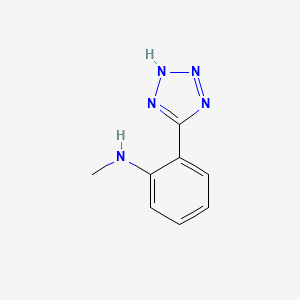

![2-Chloro-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B2959599.png)

![2-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2959604.png)